molecular formula C9H7BrN2O B15233597 6-Bromo-4-methoxycinnoline

6-Bromo-4-methoxycinnoline

Cat. No.: B15233597
M. Wt: 239.07 g/mol
InChI Key: HUQHQSGKGKQDSM-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxycinnoline is an organic compound with the molecular formula C9H7BrN2O. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of bromine and methoxy groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxycinnoline typically involves the bromination of 4-methoxycinnoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxycinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form 4-methoxycinnoline by removing the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.

Major Products Formed

    Substitution Reactions: Products include 6-amino-4-methoxycinnoline, 6-thio-4-methoxycinnoline, and 6-alkoxy-4-methoxycinnoline.

    Oxidation Reactions: Products include 6-bromo-4-methoxybenzaldehyde and 6-bromo-4-methoxybenzoic acid.

    Reduction Reactions: The major product is 4-methoxycinnoline.

Scientific Research Applications

6-Bromo-4-methoxycinnoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxycinnoline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycinnoline: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Bromoquinoline: Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.

    4-Methoxyquinoline: Lacks the bromine atom and has a different ring structure, leading to different chemical behavior.

Uniqueness

6-Bromo-4-methoxycinnoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-4-methoxycinnoline

InChI

InChI=1S/C9H7BrN2O/c1-13-9-5-11-12-8-3-2-6(10)4-7(8)9/h2-5H,1H3

InChI Key

HUQHQSGKGKQDSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC2=C1C=C(C=C2)Br

Origin of Product

United States

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